molecular formula C11H8BrFN2 B1442121 5-Bromo-6-(3-fluorophenyl)pyridin-2-amine CAS No. 868360-25-2

5-Bromo-6-(3-fluorophenyl)pyridin-2-amine

Cat. No.: B1442121
CAS No.: 868360-25-2
M. Wt: 267.1 g/mol
InChI Key: BBYMNFIUXZMNRJ-UHFFFAOYSA-N
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Description

5-Bromo-6-(3-fluorophenyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by the presence of a bromine atom at the 5th position, a fluorophenyl group at the 6th position, and an amine group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-6-(3-fluorophenyl)pyridin-2-amine involves the reaction of 5-bromo-2-pyridinamine with 1-(2,6-dichloro-3-fluorophenyl)ethoxy bromide . This reaction typically requires the use of organic solvents such as dichloromethane or ether and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(3-fluorophenyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitution can result in various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(3-fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is being used to synthesize .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-(3-fluorophenyl)pyridin-2-amine is unique due to the specific positioning of the bromine, fluorophenyl, and amine groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and medicinal applications.

Properties

IUPAC Name

5-bromo-6-(3-fluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2/c12-9-4-5-10(14)15-11(9)7-2-1-3-8(13)6-7/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYMNFIUXZMNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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